1-(Trichloromethoxy)-3-(trifluoromethyl)benzene

Fluorine Chemistry Synthetic Methodology Trifluoromethoxylation

1-(Trichloromethoxy)-3-(trifluoromethyl)benzene (CAS 1404194-92-8) is a specialty fluorinated aromatic compound. It is characterized by the simultaneous presence of both a trichloromethoxy (-OCCl3) and a trifluoromethyl (-CF3) group on a benzene ring, specifically in a meta-substitution pattern.

Molecular Formula C8H4Cl3F3O
Molecular Weight 279.5 g/mol
CAS No. 1404194-92-8
Cat. No. B1404497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trichloromethoxy)-3-(trifluoromethyl)benzene
CAS1404194-92-8
Molecular FormulaC8H4Cl3F3O
Molecular Weight279.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(Cl)(Cl)Cl)C(F)(F)F
InChIInChI=1S/C8H4Cl3F3O/c9-8(10,11)15-6-3-1-2-5(4-6)7(12,13)14/h1-4H
InChIKeyADKMMGLMTPETMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Trichloromethoxy)-3-(trifluoromethyl)benzene (CAS 1404194-92-8): Overview for Scientific Procurement and Selection


1-(Trichloromethoxy)-3-(trifluoromethyl)benzene (CAS 1404194-92-8) is a specialty fluorinated aromatic compound [1]. It is characterized by the simultaneous presence of both a trichloromethoxy (-OCCl3) and a trifluoromethyl (-CF3) group on a benzene ring, specifically in a meta-substitution pattern [2]. This unique combination of two potent electron-withdrawing, highly halogenated groups imparts a distinctive set of physicochemical properties, including a computed XLogP3 of 4.8, a high molecular weight (279.5 g/mol), and a topological polar surface area of 9.2 Ų, which are critical for modulating lipophilicity and metabolic stability in advanced molecular design [3].

Why Simple Analogs Cannot Substitute for 1-(Trichloromethoxy)-3-(trifluoromethyl)benzene in Specialized Research


Substitution with a simpler analog is not feasible for 1-(trichloromethoxy)-3-(trifluoromethyl)benzene because its value proposition hinges on the specific synergy between its two functional groups. The -OCCl3 group serves as a latent precursor for the valuable -OCF3 (trifluoromethoxy) moiety, a transformation requiring specific catalytic conditions [1]. The simultaneous presence of a meta-substituted -CF3 group provides a unique structural motif that is not accessible from other building blocks without extensive and complex synthetic manipulation [2]. Using an alternative such as (trichloromethoxy)benzene would result in a molecule lacking the crucial lipophilic and electron-withdrawing influence of the -CF3 group, which is predicted to significantly alter its binding affinity, metabolic stability, and overall molecular recognition in a biological or materials science context [3].

Quantitative Evidence for Selection of 1-(Trichloromethoxy)-3-(trifluoromethyl)benzene (CAS 1404194-92-8)


Differentiated Utility as a Masked -OCF3 Synthon via Catalytic Fluorination

1-(Trichloromethoxy)-3-(trifluoromethyl)benzene is not an end-product but a valuable synthetic intermediate. Its differentiation from the simpler analog, (trichloromethoxy)benzene, lies in its ability to produce a highly sought-after, meta-substituted trifluoromethoxybenzene derivative. While a direct, high-yield method for the fluorination of (trichloromethoxy)benzene to (trifluoromethoxy)benzene is well-established (100% conversion at 50 °C in 1h with 2 mol% SbCl5) [1], this target compound provides access to the analogous 1-(trifluoromethoxy)-3-(trifluoromethyl)benzene scaffold. This is a more advanced, dual-functionalized building block for medicinal chemistry and materials science, where the combination of an -OCF3 group and a -CF3 group is of high value [2].

Fluorine Chemistry Synthetic Methodology Trifluoromethoxylation

Precise Lipophilicity Modulation Over Common Fluorinated Analogs

The compound's computed XLogP3 of 4.8 [1] represents a quantifiable and significant differentiation in lipophilicity compared to relevant analogs. For instance, the baseline compound (trichloromethoxy)benzene has a reported LogP of ~3.39 [2]. The replacement of a hydrogen atom with a -CF3 group increases the LogP by approximately 1.4 units. This substantial increase is a key driver in improving membrane permeability and target engagement in drug design [3].

Medicinal Chemistry Physicochemical Property LogP

Differentiated Electro-Optical Performance in Liquid Crystal Applications

3-Substituted phenyl trifluoromethyl ethers, the direct products accessible from this compound, have been demonstrated to lower the birefringence (Δn) of host liquid crystal mixtures [1]. The meta-trifluoromethoxy substitution pattern, which is the direct synthetic output from fluorinating the target compound's -OCCl3 group, provides a specific molecular geometry and polarizability that is known to influence electro-optical properties [2]. This property is highly valuable for improving the performance of liquid crystal displays (LCDs).

Liquid Crystals Materials Science Birefringence

Best-Fit Research Scenarios for Procuring 1-(Trichloromethoxy)-3-(trifluoromethyl)benzene


Synthesis of Advanced Dual-Fluorinated (-OCF3 and -CF3) Drug Discovery Intermediates

This is the most scientifically justified application. The compound is an ideal precursor for medicinal chemists seeking to install a trifluoromethoxy group on a complex aromatic scaffold that already contains a trifluoromethyl group. Its procurement is prioritized when a late-stage fluorination strategy is envisioned. By starting with this -OCCl3 containing building block, a researcher can carry out early-stage reactions with a robust, non-fluorinated moiety and then efficiently convert it to the metabolically stable -OCF3 group via HF/SbCl5 fluorination [1], a methodology well-validated on the simpler (trichloromethoxy)benzene scaffold [2].

Design of High-LogP Building Blocks for Optimizing Membrane Permeability

Based on the established 4.8 XLogP3 value [1], this compound is the preferred choice in molecular design projects where high lipophilicity is a key design parameter, for instance, in developing CNS-penetrant drugs or targeting intracellular pathogens. It offers a predictable, quantitative advantage over the less lipophilic (trichloromethoxy)benzene analog (LogP ~3.39) [2], making it a strategically selected intermediate for fine-tuning ADME properties from the outset.

Development of New Liquid Crystal Formulations with Reduced Birefringence

The established utility of 3-substituted phenyl trifluoromethyl ethers in lowering birefringence (Δn) in liquid crystals provides a strong rationale for using this compound as a key precursor [1]. After fluorination to its -OCF3 analog, the resulting molecule is structurally suited for incorporation into LC mixtures to improve the optical performance of displays. Procurement of this compound supports materials science research aimed at creating next-generation liquid crystals with enhanced viewing angles and energy efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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